molecular formula C21H15FN2O2 B5575802 2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5575802
M. Wt: 346.4 g/mol
InChI Key: VEDCGZXTHLOTGQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.

    Cyclization: The 2-aminophenol undergoes cyclization with the aldehyde or ketone to form the benzoxazole ring.

    Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the fluorinated benzoyl chloride.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency. For example, the use of nanocatalysts or metal catalysts can enhance the reaction rates and selectivity .

Chemical Reactions Analysis

2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be compared with other benzoxazole derivatives, such as:

    N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This derivative has a piperidine ring attached to the benzoxazole core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

2-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c1-13-6-11-19-18(12-13)24-21(26-19)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDCGZXTHLOTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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